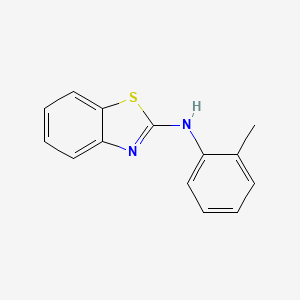

Benzothiazol-2-yl-o-tolyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIPRXVZIKLZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368241 | |

| Record name | Benzothiazol-2-yl-o-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25717-12-8 | |

| Record name | Benzothiazol-2-yl-o-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Profile of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine (also known as Benzothiazol-2-yl-o-tolyl-amine), CAS No. 25717-12-8. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including antimicrobial and anticancer properties.[1][2] This document consolidates available data on the target molecule's identity, calculated physicochemical parameters, expected spectroscopic characteristics, a robust synthetic protocol, and safety considerations. The information is intended for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Chemical Identity and Structure

N-(2-Methylphenyl)-1,3-benzothiazol-2-amine is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an N-linked o-tolyl group at the 2-position. This substitution pattern is crucial for defining its steric and electronic properties, which in turn influence its reactivity and biological interactions.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(2-Methylphenyl)-1,3-benzothiazol-2-amine | N/A |

| CAS Number | 25717-12-8 | [3] |

| Molecular Formula | C₁₄H₁₂N₂S | [4] |

| Molecular Weight | 240.33 g/mol | [3][4] |

| Common Synonyms | This compound, 2-o-Tolylaminobenzothiazole | [4] |

graph Chemical_Structure { layout=neato; node [shape=none, margin=0]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S1 [label="S", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; C7 [label="C"]; N2 [label="N", fontcolor="#4285F4"]; H_N2 [label="H"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Benzothiazole Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S1 [len=1.2]; S1 -- C7 [len=1.2]; C7 -- N1 [len=1.2]; N1 -- C6 [len=1.2]; C5 -- C7 [style=invis]; // for positioning// Double bonds in Benzothiazole C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- N1 [style=double];

// Amine Linker C7 -- N2; N2 -- H_N2;

// o-Tolyl Group N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C9 -- C14; C14 -- H1; C14 -- H2; C14 -- H3;

// Double bonds in Tolyl C8 -- C9 [style=double]; C10 -- C11 [style=double]; C12 -- C8 [style=double, len=1.2];

// Positioning using invisible edges or pos attribute if needed// This is a simplified representation for clarity// Full atom labeling can be added if necessary label="N-(2-Methylphenyl)-1,3-benzothiazol-2-amine"; fontsize=12;

}

Caption: Chemical structure of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine.

Physicochemical Properties

Experimental data for this specific compound is sparse in publicly accessible literature. The properties listed below are primarily based on computational predictions, which provide a reliable estimate for strategic planning of experiments. For related compounds, the physical appearance is typically a yellow solid.

| Property | Value | Notes / Source |

| Appearance | Yellow Solid (Expected) | Inferred from isomers and related compounds. |

| Melting Point | Data not available | An experimental melting point has not been reported in the surveyed literature. |

| Boiling Point | 381.1 °C at 760 mmHg | Calculated.[4] |

| Density | 1.274 g/cm³ | Calculated.[4] |

| Flash Point | 184.3 °C | Calculated.[4] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water is predicted due to its aromatic, nonpolar nature. |

| LogP | 3.99 | Calculated octanol-water partition coefficient.[4] |

Synthesis Protocol: Copper-Catalyzed S-Arylation

The synthesis of 2-aminobenzothiazoles can be efficiently achieved through various modern catalytic methods. A particularly robust method involves the copper-catalyzed reaction between an appropriately substituted carbodiimide and a sulfur source like sodium hydrosulfide. This approach offers high yields and is applicable to a range of substrates. The following protocol is adapted from a reported synthesis of the isomeric N-(m-tolyl)benzo[d]thiazol-2-amine and is directly applicable for the synthesis of the target ortho isomer.

3.1 Experimental Workflow

Caption: Workflow for the synthesis of N-aryl-benzothiazol-2-amines.

3.2 Step-by-Step Methodology

-

Reagent Preparation : To a Schlenk tube, add the requisite o-iodoarylcarbodiimide precursor (0.3 mmol, 1.0 equiv.), sodium hydrosulfide (NaHS, 0.9 mmol, 3.0 equiv.), and copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.06 mmol, 20 mol%).

-

Solvent Addition : Add 2 mL of anhydrous dimethylformamide (DMF) to the Schlenk tube.

-

Inert Atmosphere : Seal the tube and thoroughly purge with dry nitrogen gas.

-

Reaction Execution : Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for the indicated time (typically 15 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL).

-

Extraction : Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

-

Drying and Concentration : Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude residue using silica gel column chromatography (e.g., with a petroleum ether/ethyl acetate gradient) to afford the desired N-(2-Methylphenyl)-1,3-benzothiazol-2-amine.

Spectroscopic Profile

4.1 Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)

-

-NH Proton : A broad singlet is expected around δ 10.4 ppm.

-

Benzothiazole Protons : Four distinct aromatic protons between δ 7.10 and 7.80 ppm. These will appear as a complex pattern of doublets and triplets.

-

Tolyl Protons : Four aromatic protons on the tolyl ring, expected between δ 6.80 and 7.70 ppm. Due to the ortho substitution, these will show more complex splitting than the meta isomer.

-

Methyl Protons : A sharp singlet for the tolyl methyl group (-CH₃) is expected around δ 2.30 ppm.

4.2 Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

C=N Carbon : The characteristic imine-like carbon of the thiazole ring is expected around δ 162.0 ppm.

-

Aromatic Carbons : Multiple signals for the 12 aromatic carbons of the benzothiazole and tolyl rings are expected in the range of δ 115.0 to 153.0 ppm.

-

Methyl Carbon : The tolyl methyl carbon should appear as a single peak around δ 21.5 ppm.

4.3 Infrared (IR) Spectroscopy

-

N-H Stretch : A characteristic stretching vibration for the secondary amine is expected in the region of 3200-3400 cm⁻¹.

-

C-H Aromatic Stretch : Signals just above 3000 cm⁻¹.

-

C=N Stretch : A strong absorption band around 1610-1640 cm⁻¹ is characteristic of the thiazole ring.

-

Aromatic C=C Bending : Multiple sharp peaks in the fingerprint region of 1450-1600 cm⁻¹.

Reactivity and Potential Applications

5.1 Chemical Reactivity

The benzothiazole ring system is aromatic and generally stable. The exocyclic amine provides a key site for further functionalization. The nitrogen atom can act as a nucleophile, allowing for reactions such as acylation, alkylation, or coupling to other molecular scaffolds.[5][6] The aromatic rings can undergo electrophilic substitution, although the conditions must be carefully controlled to avoid side reactions.

5.2 Potential Applications in Drug Discovery

The benzothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1][2]

-

Anticancer Activity : Many 2-aminobenzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. Their mechanism often involves the inhibition of key enzymes or interaction with DNA.[7]

-

Antimicrobial Agents : The scaffold is present in numerous compounds with antibacterial and antifungal properties. They can act by inhibiting essential microbial enzymes.[6]

-

Enzyme Inhibition : The structural features of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine make it a candidate for screening as an inhibitor of kinases, polymerases, or other enzymes relevant to disease.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 25717-12-8 is not widely available. Therefore, handling precautions should be based on data from structurally similar compounds, such as 2-aminobenzothiazole.

-

Hazard Classification (Inferred) : Likely harmful if swallowed (Acute Toxicity, Oral) and may cause serious eye irritation.[2]

-

Handling : Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-(2-Methylphenyl)-1,3-benzothiazol-2-amine is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational set of its chemical and physical properties, a reliable synthetic route, and an expected spectroscopic profile. While further experimental validation of these properties is warranted, the compiled data serves as a robust starting point for researchers to confidently incorporate this molecule into their development programs.

References

-

The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:25717-12-8. Retrieved from [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 215-227. Retrieved from [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. Retrieved from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

Ivanova, Y., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260. Retrieved from [Link]

-

Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry, 1(1), 32-46. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. A2418 | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of "Benzothiazol-2-yl-o-tolyl-amine" (NMR, IR, Mass Spec)

An In-depth Spectroscopic Guide to N-(o-tolyl)benzo[d]thiazol-2-amine

Abstract: This technical guide provides a comprehensive spectroscopic analysis of N-(o-tolyl)benzo[d]thiazol-2-amine (CAS No. 16495-21-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind experimental choices, ensuring that the presented protocols are robust and the data interpretation is scientifically sound. All methodologies are grounded in established principles and supported by authoritative references to provide a self-validating framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Rationale

N-(o-tolyl)benzo[d]thiazol-2-amine is a heterocyclic amine featuring a rigid benzothiazole system linked to a flexible o-tolyl group. This combination of aromatic systems and a secondary amine bridge dictates its unique spectroscopic signature. Accurate characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications. This guide will systematically deconstruct the expected spectroscopic data to build a complete structural profile.

Chemical Structure:

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Experience: Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For a molecule like N-(o-tolyl)benzo[d]thiazol-2-amine, which is amenable to protonation, Electrospray Ionization (ESI) in positive ion mode is the method of choice. It is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, is critical for providing an exact mass, which validates the elemental formula with high confidence.

Authoritative Grounding & Data: The molecular formula is C₁₄H₁₂N₂S, with a calculated exact mass of 240.0721 amu. Analysis by high-resolution LC-MS confirms this, identifying the protonated molecule [M+H]⁺ at m/z 241.0794.[1]

Data Presentation: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂S | - |

| Exact Mass | 240.0721 amu | Calculated |

| Ionization Mode | ESI Positive | Recommended |

| Observed Ion | [M+H]⁺ | [1] |

| Measured m/z | 241.0794 | [1] |

Trustworthiness: A Self-Validating Protocol

Protocol 2.1: High-Resolution ESI-MS Analysis

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Create a working solution by diluting the stock 1:100 in 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation.

-

Instrumentation: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Fisher Exploris 240 Quadrupole-Orbitrap).[1]

-

Method:

-

Infusion: Directly infuse the working solution at a flow rate of 5-10 µL/min.

-

Ion Source: HESI (Heated Electrospray Ionization).

-

Ionization Mode: Positive.

-

Mass Range: Scan from m/z 100 to 500.

-

Resolution: Set to >60,000 to ensure mass accuracy.

-

-

Data Analysis: Calibrate the instrument before analysis. Identify the peak corresponding to the theoretical m/z of [M+H]⁺ (241.0799). The mass error should be less than 5 ppm to confidently confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily solubilizes the compound and shifts the exchangeable N-H proton far downfield, preventing it from overlapping with the aromatic region.

¹H NMR Spectroscopy: Probing the Proton Environments

Expertise & Experience: The ¹H NMR spectrum is expected to show distinct regions: a downfield singlet for the N-H proton, a complex multiplet region for the eight aromatic protons, and an upfield singlet for the methyl protons. The N-H proton's chemical shift can be broad and variable depending on concentration and residual water, but in DMSO-d₆, it is often sharp and observed at a high chemical shift (>12 ppm) in similar N-substituted 2-aminobenzothiazoles.[2][3]

Data Presentation: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 12.0 - 12.7 | Singlet (s) | 1H |

| Benzothiazole Aromatic Protons | 7.2 - 8.0 | Multiplets (m) | 4H |

| o-tolyl Aromatic Protons | 7.1 - 7.5 | Multiplets (m) | 4H |

| Methyl Protons (-CH₃) | ~2.3 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing each unique carbon as a singlet. We expect 14 distinct signals, although some aromatic carbon signals may overlap. The C2 carbon of the benzothiazole ring, being adjacent to two nitrogen atoms and a sulfur atom, is expected to be the most downfield signal in the spectrum.

Data Presentation: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Benzothiazole, C=N) | 155 - 160 |

| Aromatic Carbons | 118 - 150 |

| Methyl Carbon (-CH₃) | 17 - 20 |

Visualization: NMR Analysis Workflow

Caption: A streamlined workflow for NMR sample preparation, acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For solid samples, Attenuated Total Reflectance (ATR) is the preferred method as it requires no sample preparation. The spectrum will be dominated by a sharp N-H stretch, aromatic C-H stretches, and a strong C=N stretch characteristic of the benzothiazole ring.[4]

Data Presentation: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Intensity |

| N-H | 3400 - 3450 | Stretch | Medium, Sharp |

| Aromatic C-H | 3000 - 3100 | Stretch | Medium |

| C=N (thiazole) | 1620 - 1640 | Stretch | Strong |

| Aromatic C=C | 1450 - 1600 | Stretch | Medium-Strong |

| C-N | 1250 - 1350 | Stretch | Medium |

Protocol 4.1: ATR-IR Data Acquisition

-

Background Scan: With the ATR crystal clean, perform a background scan to capture the ambient spectrum (H₂O, CO₂).

-

Sample Application: Place a small amount of the solid sample onto the crystal. Use the pressure clamp to ensure firm contact.

-

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

Analysis: The instrument software will automatically subtract the background. Analyze the resulting spectrum, identifying and labeling the key absorption peaks.

Overall Spectroscopic Strategy and Conclusion

The structural confirmation of N-(o-tolyl)benzo[d]thiazol-2-amine is achieved through a logical, multi-technique approach.

Visualization: Integrated Spectroscopic Strategy

Caption: A logical workflow for spectroscopic structure confirmation.

References

-

Title: From the Road to the Field: Decoding Chemical Transformation in Aging Tire and Artificial Turf Crumb Rubber Source: Environmental Science & Technology - ACS Publications URL: [Link]

-

Title: N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Source: ResearchGate (Preprint) URL: [Link]

-

Title: Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme Source: Molecules - MDPI URL: [Link]

-

Title: Synthesis, spectroscopic characterization and antibacterial screening of novel n-(benzothiazol-2-yl)ethanamides Source: Eclética Química Journal URL: [Link]

-

Title: Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA Source: PubMed Central - NIH URL: [Link]

-

Title: N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Source: Molbank - MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide [mdpi.com]

- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of the N-Aryl-Benzothiazolamine Scaffold: A Case Study on "Benzothiazol-2-yl-o-tolyl-amine"

An In-depth Technical Guide

Abstract

The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4] This guide focuses on the N-aryl-2-aminobenzothiazole subclass, a promising framework for therapeutic agent development. While direct experimental data on the specific molecule Benzothiazol-2-yl-o-tolyl-amine is limited in publicly accessible literature, its structural features strongly suggest a high potential for significant biological activity. By synthesizing data from closely related analogues, this document provides an in-depth exploration of its probable anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will dissect the underlying mechanisms of action, present quantitative data from seminal studies, detail robust experimental protocols for validation, and propose future research directions to fully characterize this promising chemical entity.

Introduction: The Benzothiazole Privileged Scaffold

Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[3][5] This planar, aromatic structure is adept at engaging with a diverse range of biological targets through various non-covalent interactions, making it a versatile starting point for drug design.[2] The specific compound of interest, This compound , belongs to the N-aryl-2-aminobenzothiazole class. The introduction of the ortho-tolyl group on the 2-amino position adds steric and electronic features that can significantly modulate target binding, selectivity, and pharmacokinetic properties compared to the parent 2-aminobenzothiazole.

Figure 1. Chemical structure of this compound.

This guide will systematically evaluate the potential of this structure by drawing parallels with extensively studied analogues, providing a predictive framework for its therapeutic applications.

Potential Anticancer Activity

The most extensively documented activity for 2-arylbenzothiazoles is their potent and often selective anticancer effect.[3][6][7]

Core Mechanism: AhR-CYP1A1 Axis and Apoptotic Induction

A primary mechanism of action for many 2-(4-aminophenyl)benzothiazoles involves the Aryl Hydrocarbon Receptor (AhR).[8] These compounds act as ligands for AhR, inducing the expression of Cytochrome P450 enzymes, particularly CYP1A1.[3] The subsequent metabolic activation of the benzothiazole derivative by CYP1A1 within cancer cells generates reactive metabolites that form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[8] This mechanism confers selectivity, as many cancer cell lines (e.g., breast, colon, renal) exhibit high CYP1A1 expression, whereas non-malignant cells often do not.[3][6]

Other reported anticancer mechanisms for this scaffold include the inhibition of crucial cellular enzymes like topoisomerase II and various tyrosine kinases, as well as the induction of oxidative stress.[9][10]

Caption: AhR-mediated bioactivation of benzothiazoles leading to apoptosis.

Quantitative Data: Cytotoxicity of Benzothiazole Analogues

The cytotoxic potential of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes data for representative compounds from the literature, demonstrating their potent activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

| Benzothiazole-Thiazolidine | C6 (Rat Glioma) | 0.03 mM | [11] |

| Benzothiazole-Acylhydrazone | C6 (Rat Glioma) | 0.03 mM | [10] |

| Benzothiazole-Acylhydrazone | A549 (Lung Adenocarcinoma) | 0.03 mM | [10] |

| Substituted Benzothiazole | PANC-1 (Pancreatic Cancer) | Induces Apoptosis | [9] |

| Benzothiazole-Pyridine | HepG2 (Liver Carcinoma) | 48 nM | [7] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound like this compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Antimicrobial Activity

The benzothiazole scaffold is a common feature in compounds with significant antibacterial and antifungal properties.[12][13][14]

Core Mechanism: Inhibition of Essential Bacterial Enzymes

Benzothiazole derivatives can disrupt microbial viability by targeting enzymes crucial for survival that are absent in mammals, making them attractive selective agents.

-

Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a key enzyme in the bacterial folate synthesis pathway.[15][16] By inhibiting this enzyme, benzothiazoles block the production of folic acid, which is essential for DNA synthesis and repair, leading to bacteriostasis.[15]

-

DNA Gyrase Inhibition: This enzyme is vital for bacterial DNA replication and is a well-established target for antibiotics. Certain benzothiazoles have been shown to inhibit its function, preventing bacterial proliferation.[17]

-

Other Targets: Additional mechanisms include the inhibition of peptide deformylase, MurB (an enzyme in peptidoglycan synthesis), and dehydrosqualene synthase.[17][18]

Caption: A typical workflow for antimicrobial drug discovery.

Quantitative Data: Antimicrobial Efficacy of Benzothiazole Analogues

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness.

| Compound Class | Microorganism | MIC Value (mM) | Reference |

| Benzothiazole-Pyrazolone | S. aureus | 0.025 | [15] |

| Benzothiazole-Pyrrolopyrimidine | S. aureus | 0.004 - 0.01 | [19] |

| Benzothiazole-Pyrrolopyrimidine | C. albicans | 0.004 - 0.01 | [19] |

| General Benzothiazoles | B. subtilis | 0.025 - 0.2 | [14] |

| General Benzothiazoles | E. coli | 0.025 - 0.1 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Potential Anti-inflammatory Activity

Derivatives of 2-aminobenzothiazole have demonstrated significant anti-inflammatory properties, suggesting a role in treating inflammatory disorders.[20][21][22]

Core Mechanism: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[20] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking this pathway, benzothiazole derivatives can reduce the inflammatory response, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[20][22] Some derivatives have shown selectivity for COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition.[20]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Benzothiazole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. jchr.org [jchr.org]

- 13. researchgate.net [researchgate.net]

- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sphinxsai.com [sphinxsai.com]

- 22. asianpubs.org [asianpubs.org]

A Technical Guide to the Design, Synthesis, and Application of 2-Arylaminobenzothiazole Derivatives in Drug Discovery

Executive Summary

The benzothiazole ring system, a bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among its many derivatives, the 2-aminobenzothiazole moiety is a particularly fruitful starting point for the development of novel therapeutics. This guide provides an in-depth technical overview for researchers and drug development professionals on the design, synthesis, and application of 2-arylaminobenzothiazole analogues, with a specific focus on their significant potential as anticancer agents. We will explore the causality behind synthetic choices, delve into the nuances of structure-activity relationships (SAR), and present validated protocols and key mechanistic insights, grounding all claims in authoritative literature.

Chapter 1: The 2-Arylaminobenzothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The fusion of a benzene ring with a five-membered thiazole ring gives rise to the benzothiazole scaffold, a structure whose planarity and electron distribution make it an adept participant in various biological interactions.[2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3][4]

The 2-aminobenzothiazole substitution pattern is of paramount importance. The exocyclic amino group at the 2-position serves as a versatile chemical handle for introducing a wide array of substituents, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[5] When this amino group is further substituted with an aryl moiety (such as an o-tolyl group), it creates a 2-arylaminobenzothiazole. This class of compounds has become a major focus of research, particularly in oncology, where they have been shown to target a multitude of proteins critical to cancer cell proliferation and survival.[3][6]

Chapter 2: Strategic Synthesis and Molecular Characterization

The synthesis of 2-arylaminobenzothiazole derivatives can be accomplished through several strategic routes. The choice of method is often dictated by the desired substitution patterns, scalability, and reaction efficiency.

2.1 Core Synthetic Methodologies: A Causal Analysis

The most prevalent and classical method for synthesizing 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[7] However, for creating N-aryl substituted derivatives, a more direct and versatile approach is the condensation of a 2-aminobenzenethiol with an aryl isothiocyanate or by reacting 2-chlorobenzothiazole with an aryl amine. A modern alternative that facilitates the rapid generation of compound libraries is solid-phase synthesis (SPS), which simplifies purification and allows for high-throughput production.[7][8]

The workflow below illustrates a common and reliable solution-phase synthesis for producing a library of 2-arylaminobenzothiazole derivatives for initial screening.

Caption: A typical workflow for the synthesis and validation of 2-arylaminobenzothiazole derivatives.

2.2 Self-Validating Experimental Protocol: Synthesis of N-(4-nitrophenyl)benzo[d]thiazol-2-amine

This protocol describes a representative nucleophilic aromatic substitution.[9] The success of each step validates the previous one, from the consumption of starting materials (monitored by TLC) to the unequivocal structural confirmation of the final product.

Materials & Reagents:

-

2-Chlorobenzothiazole (1.0 eq)

-

4-Nitroaniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chlorobenzothiazole (1.0 eq) and 4-nitroaniline (1.1 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the reagents, followed by the addition of potassium carbonate (2.0 eq). The use of an anhydrous solvent is critical to prevent side reactions.

-

Reaction Execution: Heat the mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chlorobenzothiazole) is fully consumed. This checkpoint ensures the reaction has gone to completion before proceeding to workup.

-

Aqueous Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate. The partitioning behavior validates the formation of a more organic-soluble product.

-

Washing: Wash the combined organic layers sequentially with deionized water and then a brine solution. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The isolation of a solid or oil at this stage is a positive indicator.

-

Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The ability to isolate a single major spot by TLC confirms the presence of a principal compound.

-

Characterization and Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9] The obtained spectral data must be consistent with the target structure, serving as the final validation of the synthesis. For example, the mass spectrum should show the correct molecular ion peak, and the NMR should show the expected shifts and coupling constants for all protons and carbons.

Chapter 3: Decoding the Structure-Activity Relationship (SAR) for Targeted Design

Systematic modification of the 2-arylaminobenzothiazole scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The SAR can be dissected by considering three key regions of the molecule.

Caption: Key regions for SAR exploration in the 2-arylaminobenzothiazole scaffold.

-

Region A (Benzothiazole Core): Substitutions on the benzene ring of the benzothiazole scaffold can significantly influence activity. For example, introducing small electron-withdrawing groups (e.g., nitro or ethoxyl) at the C6 position has been shown in some series to decrease inhibitory activity against targets like EGFR, suggesting that the electronic properties of this ring are crucial for target engagement.[10]

-

Region B (Amine Linker): The NH linker is a critical hydrogen bond donor. Its interaction with key residues, such as Asp855 in the EGFR kinase domain, is often vital for potent inhibition.[10] Replacing or modifying this linker can drastically alter the binding mode and potency.

-

Region C (Aryl Moiety): This region offers the most significant opportunity for modification to enhance potency and selectivity. The nature and position of substituents on this aryl ring dictate interactions within specific sub-pockets of the target protein. For instance, in one series of PI3Kα inhibitors, a 4-fluorophenyl substitution was found to be highly favorable.[11]

3.1 The Power of Bioisosteric Replacement

Bioisosterism is a cornerstone strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity.[12] A bioisostere is a functional group that can replace another due to similar steric, electronic, or physicochemical properties. This tactic is employed to solve issues related to metabolism, toxicity, or pharmacokinetics.

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Modulate solubility, introduce H-bond acceptors, alter metabolic profile.[10] |

| Methoxy (-OCH₃) | Fluoro (-F), Hydroxyl (-OH) | Reduce metabolic liability (O-demethylation), act as H-bond donor/acceptor. |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | Improve oral bioavailability, increase metabolic stability. |

| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Block metabolic oxidation, increase lipophilicity, alter electronic properties. |

Chapter 4: Therapeutic Frontiers: Anticancer Applications and Mechanisms of Action

2-Arylaminobenzothiazole derivatives have emerged as potent anticancer agents by targeting a wide variety of tumor-related proteins.[3][6]

4.1 Key Molecular Targets

This class of compounds exhibits a "multi-targeting" profile, which can be advantageous in combating the complexity of cancer. Key targets include:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and MET are frequently inhibited by these derivatives.[3][10]

-

Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and kinases in the PI3K/AKT/mTOR pathway are also prominent targets.[10][13] Inhibition of these pathways disrupts cell cycle progression and pro-survival signaling.

The diagram below illustrates the central role of the PI3K/AKT pathway in cell survival and how benzothiazole inhibitors can intervene.

Caption: Simplified PI3K/AKT signaling pathway and points of intervention by benzothiazole inhibitors.

4.2 Quantitative Data on Anticancer Activity

The efficacy of these compounds is demonstrated by their potent IC₅₀ values against various cancer cell lines and specific enzymes.

| Compound ID | Target/Cell Line | IC₅₀ Value | Reference |

| Compound 20 [10] | HepG2 (Liver) | 9.99 µM | [10] |

| HCT-116 (Colon) | 7.44 µM | [10] | |

| MCF-7 (Breast) | 8.27 µM | [10] | |

| Compound 13 [10] | HCT116 (Colon) | 6.43 µM | [10] |

| A549 (Lung) | 9.62 µM | [10] | |

| EGFR Kinase | 2.80 µM | [10] | |

| Compound 54 [10] | PI3Kα Kinase | 1.03 nM | [10] |

| Compound 17d [6] | HepG2 (Liver) | 0.41 µmol/mL | [6] |

| OMS14 [9] | A549 (Lung) | 22.13 µM | [9] |

| MCF-7 (Breast) | 24.36 µM | [9] |

Note: Data is compiled from multiple sources and represents the significant potential of this scaffold.

The primary mechanism of cell death induced by these compounds is apoptosis (programmed cell death), often accompanied by cell cycle arrest at the G2/M phase.[14][15]

Chapter 5: Navigating Preclinical Development: Pharmacokinetic and Safety Considerations

While potency is a primary goal, a successful drug candidate must also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Absorption & Bioavailability: The lipophilicity of the benzothiazole core generally allows for good membrane permeability. However, poor aqueous solubility can be a challenge. Riluzole, an approved drug for ALS, has a bioavailability of ~60%, which can be reduced by high-fat meals, highlighting the importance of formulation.

-

Distribution: Many benzothiazole derivatives are highly protein-bound and, depending on their properties, can achieve significant brain penetration, as seen with Riluzole and Pramipexole. In-silico tools can predict blood-brain barrier penetration for novel analogues.[4]

-

Metabolism: The benzothiazole core is susceptible to hepatic metabolism, primarily via cytochrome P450 enzymes (e.g., CYP1A2 for Riluzole). This presents both a challenge (potential for rapid clearance) and an opportunity (prodrug design). Identifying metabolic "soft spots" and blocking them, for instance by introducing a fluorine atom, is a common optimization strategy.

-

Toxicity & Selectivity: A critical aspect of development is ensuring selectivity for cancer cells over healthy cells. Many promising 2-aminobenzothiazole derivatives show significantly lower cytotoxicity against normal cell lines compared to cancer cell lines, indicating a favorable therapeutic window.[10]

Conclusion and Future Perspectives

The 2-arylaminobenzothiazole scaffold is a robust and versatile platform for the design of novel therapeutics. Its proven success, particularly in oncology, stems from its ability to be readily synthesized and systematically modified to target a wide range of critical biological pathways. Future research will likely focus on enhancing selectivity for specific kinase isoforms, developing dual-target inhibitors to overcome drug resistance, and exploring novel applications in areas like antiviral and antiparasitic treatments. The continued application of rational design, guided by a deep understanding of SAR and bioisosterism, will undoubtedly lead to the development of next-generation clinical candidates based on this exceptional chemical core.

References

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved from [Link]

-

SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). ResearchGate. Retrieved from [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2025). ResearchGate. Retrieved from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (n.d.). CardioSomatics. Retrieved from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

-

synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (2024). PubMed Central. Retrieved from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved from [Link]

-

EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. Retrieved from [Link]

-

Solid phase synthesis of 2-aminobenzothiazoles. (2010). PubMed. Retrieved from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Retrieved from [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PubMed Central. Retrieved from [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2025). ResearchGate. Retrieved from [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (n.d.). PubMed Central. Retrieved from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Retrieved from [Link]

-

Benzothiazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (2023). ACS Publications. Retrieved from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Mechanism of action of "Benzothiazol-2-yl-o-tolyl-amine"

An In-Depth Technical Guide to the Potential Mechanism of Action of Benzothiazol-2-yl-o-tolyl-amine

Abstract

Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the potential mechanism of action of a specific analogue, this compound. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes the wealth of knowledge surrounding the benzothiazole scaffold to propose putative biological targets and signaling pathways. By examining the structure-activity relationships of closely related compounds, we can infer and outline a scientifically grounded hypothesis for its molecular interactions and downstream cellular effects. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for initiating and advancing the investigation of this and similar novel chemical entities.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent pharmacophore in a multitude of clinically relevant molecules.[1][5] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with a wide array of biological targets.[3] This has led to the development of benzothiazole-containing drugs with applications spanning oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions.[2][3][6][7]

Derivatives of benzothiazole have been reported to exhibit a wide spectrum of biological activities including:

The specific biological activity of a benzothiazole derivative is intricately linked to the nature and position of its substituents. The subject of this guide, this compound (CAS 25717-12-8)[12], possesses an o-tolyl-amine group at the 2-position of the benzothiazole ring. This structural feature is pivotal in determining its potential molecular targets and subsequent pharmacological effects.

Hypothesized Mechanisms of Action

Based on the extensive literature on 2-aminobenzothiazole derivatives, we can postulate several potential mechanisms of action for this compound. These are not mutually exclusive and the compound may exhibit pleiotropic effects.

Kinase Inhibition: A Prominent Target for Anticancer Activity

A significant number of benzothiazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[3][5]

-

Potential Kinase Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K) are among the kinases frequently targeted by benzothiazole-based inhibitors.[3][5] The o-tolyl group in this compound could potentially orient the molecule within the ATP-binding pocket of these kinases, leading to competitive inhibition.

Proposed Signaling Pathway: Inhibition of EGFR

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Modulation of Inflammatory Pathways

Chronic inflammation is a key component of many diseases, and benzothiazole derivatives have shown promise as anti-inflammatory agents.[4][6]

-

Potential Molecular Targets: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6] The mechanism might involve interference with the signaling cascades that lead to the transcription of these cytokines, such as the NF-κB pathway.

Interaction with Neurological Targets

The neuroprotective properties of some benzothiazoles suggest their ability to interact with targets within the central nervous system.[3][7]

-

Potential Neurological Targets: For anticonvulsant activity, potential targets include voltage-gated sodium channels and GABA-A receptors.[10] In the context of neurodegenerative diseases like Alzheimer's, benzothiazoles have been investigated for their ability to inhibit the aggregation of amyloid-β and tau proteins.[7]

Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is necessary.

Initial Target Screening and Validation

Workflow for Target Identification

Caption: A stepwise workflow for identifying and validating the molecular targets of a novel compound.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a representative method to assess the inhibitory activity of this compound against a panel of kinases.

Objective: To determine the IC50 value of this compound for specific kinases.

Materials:

-

Recombinant human kinases (e.g., EGFR, VEGFR2)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

-

Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| EGFR | 50 |

| VEGFR2 | 120 |

| PI3Kα | 350 |

| CDK2 | >10,000 |

| SRC | 800 |

Note: The data presented in this table is purely illustrative and intended to demonstrate how experimental results would be tabulated.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive research on the benzothiazole scaffold provides a strong foundation for hypothesizing its potential biological activities. The proposed mechanisms, centered around kinase inhibition, modulation of inflammatory pathways, and interaction with neurological targets, offer several avenues for future investigation.

The experimental workflows and protocols outlined in this guide provide a roadmap for researchers to systematically explore the pharmacological profile of this and other novel benzothiazole derivatives. Further studies, including in vivo efficacy models and detailed pharmacokinetic and pharmacodynamic assessments, will be crucial in translating the in vitro findings into potential therapeutic applications. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI - AJOL. (URL: )

- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC - PubMed Central. (URL: )

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (URL: )

- Synthesis and various biological activities of benzothiazole deriv

- A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. (URL: )

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: )

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025-10-31). (URL: )

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: )

- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. (2024-07-15). (URL: )

- This compound | CAS 25717-12-8 | SCBT. (URL: )

- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025-06-20). (URL: )

- Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants - ResearchG

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds - International Journal of Pharmaceutical Research and Applic

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajol.info [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of Benzothiazol-2-yl-o-tolyl-amine

Foreword: The Imperative of Pre-formulation Studies

In the landscape of chemical and pharmaceutical development, the journey from a novel molecular entity to a viable product is predicated on a deep understanding of its fundamental physicochemical properties. Benzothiazol-2-yl-o-tolyl-amine (CAS No. 25717-12-8), a member of the versatile benzothiazole class of compounds, represents a scaffold of significant interest due to the broad biological activities exhibited by its chemical relatives.[1][2] Before any meaningful application can be explored, a rigorous evaluation of its solubility and stability is not merely a regulatory requirement but a scientific necessity. These parameters govern bioavailability, inform formulation strategies, dictate storage conditions, and ultimately define the therapeutic or commercial potential of the compound.

This guide provides a comprehensive framework for conducting thorough solubility and stability studies on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental designs. We will proceed from foundational property analysis to detailed, actionable methodologies for kinetic and thermodynamic solubility, culminating in a robust forced degradation program designed to elucidate potential liabilities and degradation pathways, in alignment with international regulatory standards.[3]

Physicochemical Foundation of this compound

A prerequisite to any experimental study is the collation of known data for the target compound. This information provides the initial basis for analytical method development and experimental design.

| Property | Value | Source |

| IUPAC Name | N-(2-methylphenyl)-1,3-benzothiazol-2-amine | [4] |

| Synonyms | This compound, 2-o-tolylaminobenzothiazole | [4] |

| CAS Number | 25717-12-8 | [5] |

| Molecular Formula | C₁₄H₁₂N₂S | [4][5] |

| Molecular Weight | 240.32 g/mol | [4][5] |

| Calculated LogP | 4.55 | [4] |

| Density | 1.274 g/cm³ | [4] |

| Boiling Point | 381.1°C at 760 mmHg | [4] |

The high calculated LogP value immediately suggests that this compound is a lipophilic (hydrophobic) molecule, predicting low intrinsic solubility in aqueous media.[6] This hypothesis is the foundational driver for the subsequent solubility assessment.

Solubility Characterization

Solubility is a critical determinant of a compound's dissolution rate and bioavailability. A comprehensive assessment requires evaluating both thermodynamic and kinetic solubility across a range of physiologically and pharmaceutically relevant media.

The Rationale Behind Solvent Selection

The choice of solvents and buffer systems is not arbitrary. It is a strategic decision designed to simulate various biological and manufacturing environments.

-

pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4): These mimic the pH environments of the gastrointestinal tract, providing insight into how solubility changes with ionization state.

-

Water: Establishes the baseline intrinsic aqueous solubility.

-

Organic Solvents (e.g., Ethanol, DMSO, Acetonitrile): Commonly used in analytical preparations and as co-solvents in formulations. Understanding solubility in these systems is crucial for stock solution preparation and formulation development.

Experimental Workflow: Solubility Assessment

The following diagram outlines a standard workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method for Equilibrium Solubility

This method remains the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains after equilibration) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test medium (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, water, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for a minimum of 24 hours. This duration is chosen to ensure equilibrium is reached between the solid and dissolved states.

-

Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Supernatant Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method.

-

Quantification: Calculate the solubility by comparing the peak area of the sample to a standard curve prepared from a stock solution of known concentration (typically dissolved in a strong organic solvent like DMSO or Acetonitrile).

Anticipated Solubility Profile (Hypothetical Data)

Based on its lipophilic nature, the expected solubility profile is summarized below.

| Solvent/Medium | Expected Solubility (µg/mL) | Rationale |

| pH 1.2 Buffer | < 10 | Low intrinsic aqueous solubility. |

| pH 4.5 Buffer | < 10 | Minimal change expected if no ionizable groups in this range. |

| pH 7.4 Buffer | < 10 | Simulates physiological conditions; likely to be poorly soluble. |

| Purified Water | < 5 | Baseline aqueous solubility is expected to be very low. |

| Ethanol | > 1000 | Good solubility in polar protic organic solvents is anticipated. |

| DMSO | > 10000 | High solubility expected, making it a suitable stock solvent. |

Stability Profiling and Forced Degradation

Stability testing is essential for identifying conditions that may compromise the compound's integrity. Forced degradation, or stress testing, is an accelerated process designed to predict long-term stability and identify likely degradation products.[7][8] This is a cornerstone of developing a stability-indicating analytical method, which is a regulatory prerequisite.[9] The goal is to induce a target degradation of 5-20%, which is sufficient to form and detect degradants without destroying the parent molecule.[10]

The Interrelation of Stability Studies and Drug Development

The insights gained from forced degradation directly influence critical development decisions.

Caption: Impact of Stability Studies on Development Decisions.

General Protocol for Forced Degradation Studies

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared.[10] Due to its expected low aqueous solubility, a co-solvent like acetonitrile or methanol may be required. A control sample (stored at 4°C, protected from light) is analyzed alongside stressed samples.

-

Acid Hydrolysis:

-

Condition: 0.1 M - 1.0 M HCl at 60°C for 24-48 hours.[10]

-

Procedure: Dissolve the compound in a minimal amount of organic co-solvent and dilute with the HCl solution. Heat as required. Before analysis, neutralize the sample with an equivalent amount of NaOH to prevent damage to the HPLC column.

-

-

Base Hydrolysis:

-

Condition: 0.1 M - 1.0 M NaOH at 60°C for 24-48 hours.[10]

-

Procedure: Prepare the sample as above using NaOH solution. Neutralize with an equivalent amount of HCl before injection.

-

-

Oxidative Degradation:

-

Condition: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Procedure: Dissolve the compound and treat with H₂O₂. The reaction is often rapid and may not require heat. Monitor at several time points.

-

-

Thermal Degradation:

-

Condition: Solid compound stored at 80°C for 7 days. Solution stored at 60°C for 7 days.[11]

-

Procedure: Analyze both the solid state and a solution to assess degradation in different physical forms.

-

-

Photostability:

-

Condition: Expose solid and solution samples to a light source providing combined UV and visible light, as specified in ICH Q1B guidelines.[10]

-

Procedure: Place samples in a photostability chamber. A dark control (sample wrapped in aluminum foil) must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.

-

Analytical Strategy and Data Interpretation

A validated stability-indicating HPLC-UV/PDA method is the primary tool for analysis.

-

Method Validation: The method must be able to resolve the parent peak from all major degradation peaks and from any peaks originating from the matrix or excipients. Peak purity analysis using a Photodiode Array (PDA) detector is crucial to ensure co-elution is not occurring.

-

Data Reporting: Results are typically summarized in a table, showing the percentage of the parent compound remaining and the percentage of the total peak area corresponding to the largest degradation product.

Forced Degradation Workflow and Expected Results

Caption: Comprehensive Forced Degradation Study Workflow.

Hypothetical Forced Degradation Summary:

| Stress Condition | % Assay Remaining | Observations |

| Control (T=0) | 100.0 | - |

| 0.1 M HCl, 60°C, 48h | 92.5 | One major degradant peak at RRT 0.85. |

| 0.1 M NaOH, 60°C, 48h | 88.1 | Two major degradant peaks at RRT 0.72 and 0.91. |

| 10% H₂O₂, RT, 24h | 75.4 | Significant degradation; potential susceptibility to oxidation. Benzothiazoles can undergo oxidative ring-opening.[12] |

| Thermal, 80°C, 7 days | 98.2 | Appears thermally stable in solid form. |

| Photolytic (ICH Q1B) | 91.0 | Moderate degradation, suggesting the need for light-protective packaging. |

Conclusion and Path Forward

This technical guide outlines a systematic and robust approach to characterizing the solubility and stability of this compound. The initial physicochemical data strongly indicates a lipophilic molecule with anticipated low aqueous solubility, a critical factor for formulation design. The proposed forced degradation studies provide a comprehensive framework for identifying potential liabilities under hydrolytic, oxidative, thermal, and photolytic stress.

The data generated from these studies are indispensable. The solubility profile will guide the selection of appropriate formulation vehicles to ensure adequate bioavailability. The stability profile will establish the intrinsic lability of the molecule, identify critical degradation pathways, and inform the development of a stable dosage form with appropriate packaging and defined storage conditions. Executing this plan is a foundational step in unlocking the full potential of this compound for its intended application.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Bede, L., Koné, M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of... Retrieved from [Link]

-

Klick, S., Muzaffar, A., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

ResearchGate. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

-

Singh, R., & Kumar, R. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

SCIRP. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. database.ich.org [database.ich.org]

- 4. This compound | CAS#:25717-12-8 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. scirp.org [scirp.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. snscourseware.org [snscourseware.org]